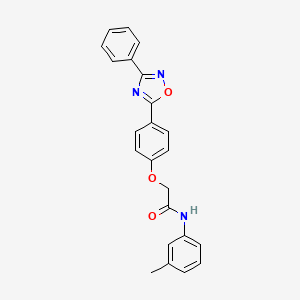
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BQU57, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. BQU57 belongs to the class of sulfonamide compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves its ability to inhibit the activity of an enzyme called N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, which is important for their proper function. Inhibition of NMT by this compound leads to the disruption of various signaling pathways that are important for cancer cell survival and proliferation. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory properties and to inhibit the replication of certain viruses, such as the hepatitis C virus. These findings suggest that this compound may have broader therapeutic applications beyond cancer treatment.
実験室実験の利点と制限
One advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its high potency and selectivity for NMT inhibition, which makes it a valuable tool for studying the role of NMT in various biological processes. However, the limited solubility of this compound in aqueous solutions can pose a challenge for its use in certain experiments. In addition, the lack of in vivo data on this compound limits its potential clinical applications.
将来の方向性
Future research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. In addition, further studies could investigate the potential synergistic effects of this compound with other anti-cancer agents. The development of more potent and selective NMT inhibitors could also lead to the discovery of new therapeutic targets for cancer and other diseases.
合成法
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves a multi-step reaction process that starts with the preparation of 2-hydroxy-3-formylquinoline. This intermediate is then reacted with N-butyl-4-methylbenzenesulfonamide in the presence of a catalyst to form the desired product, this compound. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
N-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-13-23(27(25,26)19-11-9-16(2)10-12-19)15-18-14-17-7-5-6-8-20(17)22-21(18)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHOWLAQZSEGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

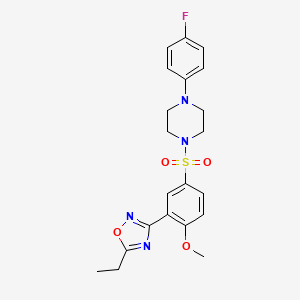
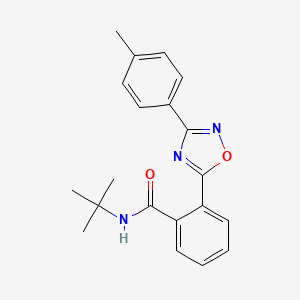
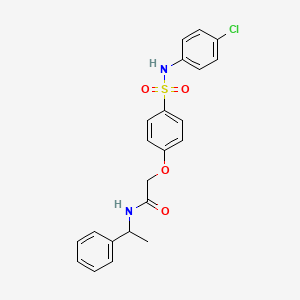
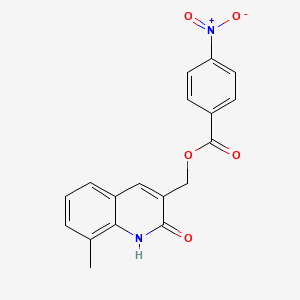
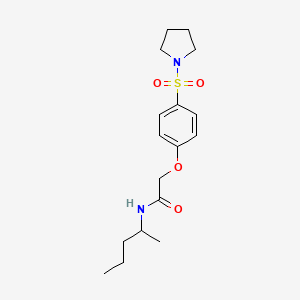


![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)

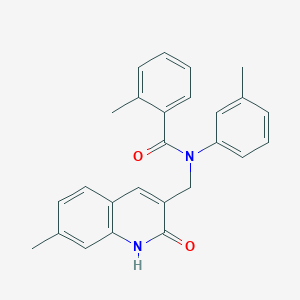
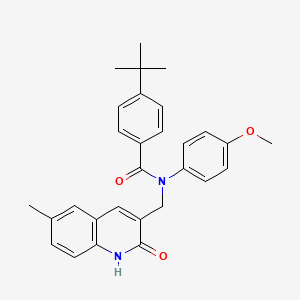
![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)
![N-butyl-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7719473.png)
